molecular formula C8H5NOS B13973785 2H-Thieno[4,3,2-cd][1,2]benzoxazole CAS No. 218929-36-3

2H-Thieno[4,3,2-cd][1,2]benzoxazole

Cat. No.: B13973785
CAS No.: 218929-36-3
M. Wt: 163.20 g/mol
InChI Key: GOLHMZHWWKZYRE-UHFFFAOYSA-N
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Description

2H-Thieno[4,3,2-cd]-1,2-benzisoxazole is a heterocyclic compound that features a fused ring system combining thiophene and benzisoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and benzisoxazole precursors, which are subjected to cyclization reactions in the presence of catalysts and under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

2H-Thieno[4,3,2-cd]-1,2-benzisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

  • Thieno[3,2-b]thiophene
  • Thieno[2,3-b]pyridine
  • Thieno[3,4-b]thiophene

Comparison: 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

CAS No.

218929-36-3

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

2-oxa-6-thia-3-azatricyclo[5.3.1.04,11]undeca-1(11),4,7,9-tetraene

InChI

InChI=1S/C8H5NOS/c1-2-6-8-5(9-10-6)4-11-7(8)3-1/h1-4,9H

InChI Key

GOLHMZHWWKZYRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)SC=C3NO2

Origin of Product

United States

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